molecular formula C9H8F2O B1410917 2',5'-Difluoro-3'-methylacetophenone CAS No. 1803833-34-2

2',5'-Difluoro-3'-methylacetophenone

Cat. No.: B1410917
CAS No.: 1803833-34-2
M. Wt: 170.16 g/mol
InChI Key: WUBUPQZYXVNMCM-UHFFFAOYSA-N
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Description

2’,5’-Difluoro-3’-methylacetophenone is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2’ and 5’ positions and a methyl group at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Difluoro-3’-methylacetophenone typically involves the introduction of fluorine atoms and a methyl group onto the acetophenone structure. One common method is the Friedel-Crafts acylation reaction, where acetophenone is reacted with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and low temperatures to control the reactivity of the fluorinated intermediates .

Industrial Production Methods

Industrial production of 2’,5’-Difluoro-3’-methylacetophenone may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and purity while reducing the reaction time and waste generation .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Difluoro-3’-methylacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,5’-Difluoro-3’-methylacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5’-Difluoro-3’-methylacetophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and specificity towards biological targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

    2’,5’-Difluoroacetophenone: Lacks the methyl group at the 3’ position.

    3’-Methylacetophenone: Lacks the fluorine atoms at the 2’ and 5’ positions.

    2’,5’-Dichloro-3’-methylacetophenone: Chlorine atoms replace the fluorine atoms.

Uniqueness

2’,5’-Difluoro-3’-methylacetophenone is unique due to the presence of both fluorine atoms and a methyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the methyl group can influence its steric and electronic properties .

Properties

IUPAC Name

1-(2,5-difluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBUPQZYXVNMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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